molecular formula C20H17N3O4 B2555060 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one CAS No. 1170897-08-1

3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one

Cat. No. B2555060
CAS RN: 1170897-08-1
M. Wt: 363.373
InChI Key: WEQLAGXSUFQROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as 2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one have been synthesized . The synthesis of these related compounds often involves complex organic reactions, but the exact methods would likely differ for the compound you’re interested in.

Scientific Research Applications

Antitumor Activities

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, closely related to the queried compound, demonstrated significant in vitro antitumor activity. These compounds were nearly 1.5–3.0-fold more potent compared with the positive control 5-FU, indicating their potential as broad-spectrum antitumor agents. This suggests that derivatives of the original compound could possess similar antitumor properties due to their structural similarities (Al-Suwaidan et al., 2016).

Antimicrobial and Anti-Proliferative Properties

The synthesis and evaluation of 1,3,4-oxadiazole N-Mannich bases, which share a core structural motif with the queried compound, revealed broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells. This indicates that the compound may also exhibit similar biological activities, highlighting its potential for developing new antimicrobial and anticancer therapies (Al-Wahaibi et al., 2021).

Potential for Neuropharmacological Applications

Research on non-competitive AMPA receptor antagonists, including compounds with structural elements similar to the queried compound, has shown effectiveness in antagonizing generalized tonic-clonic seizures in various animal models. This suggests a potential role for the compound or its derivatives in neuropharmacology, particularly in the treatment or management of seizure disorders and epilepsy (Citraro et al., 2006).

Inhibition of VEGFR2 and Anticancer Potential

A study on 4-alkoxyquinazoline derivatives containing the 1,3,4-oxadiazole scaffold, akin to the structure of interest, revealed potent inhibitory activity against various cancer cell lines. This indicates a promising direction for the compound's derivatives as potential anticancer agents, specifically through the inhibition of VEGFR2, a critical target in tumor growth and angiogenesis (Qiao et al., 2015).

properties

IUPAC Name

3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-11-4-5-17-15(6-11)18(24)16(10-21-17)20-22-19(23-27-20)12-7-13(25-2)9-14(8-12)26-3/h4-10H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQLAGXSUFQROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one

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